molecular formula C5H12O3S B2988364 3-(Ethylsulphonyl)-1-propanol CAS No. 288384-13-4

3-(Ethylsulphonyl)-1-propanol

Cat. No.: B2988364
CAS No.: 288384-13-4
M. Wt: 152.21
InChI Key: JEQIUOSLBOSOPN-UHFFFAOYSA-N
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Description

The ethylsulphonyl moiety is known to enhance chemical stability, modulate polarity, and influence biological activity, making it a critical functional group in diverse industrial contexts.

Properties

IUPAC Name

3-ethylsulfonylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-2-9(7,8)5-3-4-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQIUOSLBOSOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3-(Ethanesulfonyl)propan-1-ol can be influenced by various environmental factors. For instance, propan-1-ol is known to be flammable, and thus, its use and storage require careful handling to prevent fire hazards. Additionally, propan-1-ol is classified as slightly water-contaminating, suggesting that environmental contamination could be a concern with the use of 3-(Ethanesulfonyl)propan-1-ol

Biological Activity

3-(Ethylsulphonyl)-1-propanol is a sulfonyl alcohol compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

3-(Ethylsulphonyl)-1-propanol has the molecular formula C5_5H12_{12}O3_3S and a CAS number of 288384-13-4. The compound features an ethylsulfonyl group attached to a propanol backbone, which influences its solubility and reactivity.

PropertyValue
Molecular Weight148.21 g/mol
Melting PointNot available
SolubilitySoluble in water
LogP (Octanol-water partition coefficient)Not available

The biological activity of 3-(Ethylsulphonyl)-1-propanol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The ethylsulfonyl group may enhance the compound's ability to modulate biological pathways.

Potential Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies suggest that 3-(Ethylsulphonyl)-1-propanol exhibits antimicrobial properties against various bacterial strains.
  • Antifungal Properties : Similar compounds have shown antifungal activity, indicating potential efficacy against fungal infections.
  • Anti-inflammatory Effects : Research indicates that sulfonyl compounds can modulate inflammatory responses, suggesting a potential role in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 3-(Ethylsulphonyl)-1-propanol against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.

Inflammation Modulation Study

In vitro experiments demonstrated that 3-(Ethylsulphonyl)-1-propanol reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for its anti-inflammatory properties.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition
AntifungalPotential efficacy
Anti-inflammatoryReduced cytokine levels

Toxicological Studies

Toxicological assessments have indicated that 3-(Ethylsulphonyl)-1-propanol has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar sulfonyl compounds suggests that modifications to the ethylsulfonyl group can significantly impact biological activity. This insight could guide future drug design efforts involving 3-(Ethylsulphonyl)-1-propanol.

Comparison with Similar Compounds

Example: 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives ()

  • Structure : Ethylsulphonyl group attached to a pyridine ring fused with a pyrazolopyrimidine system.
  • Applications : These derivatives act as potent pesticides and insecticides for crop protection, leveraging the electron-withdrawing sulfonyl group to enhance binding to insecticidal targets.
  • Comparison: Unlike 3-(Ethylsulphonyl)-1-propanol, the heterocyclic backbone in these derivatives confers rigidity and planar aromaticity, which are critical for target specificity in agrochemicals. The propanol chain in 3-(Ethylsulphonyl)-1-propanol likely increases hydrophilicity, favoring solubility in polar solvents or biological matrices.

Azo Adducts with Ethylsulphonylethyl Substituents

Example: 4-(Dimethylamino)-3-(1-2-(ethylsulfonyl)ethyl)-1-(2-hydroxyethyl)-2-methyl-1-imidazol-5-yl diazenyl benzaldehyde ()

  • Structure : Ethylsulphonylethyl (-CH₂CH₂-SO₂C₂H₅) group attached to an imidazole ring, part of a larger azo dye structure.
  • Applications : These azo compounds are used in dyes or pigments, where the sulfonyl group improves water solubility and thermal stability.
  • Comparison: The ethylsulphonyl group in this compound is part of a side chain rather than directly bonded to the main backbone, as in 3-(Ethylsulphonyl)-1-propanol. This spatial arrangement reduces steric hindrance, facilitating chromophore conjugation in dyes.

Pharmaceutical Impurities with Sulfonyl or Thiophene Groups

Example: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()

  • Structure: Propanol backbone with thiophene and methylamino substituents.
  • Applications: Monitored as an impurity in drospirenone/ethinyl estradiol formulations.
  • Comparison: While lacking a sulfonyl group, this compound shares a propanol backbone with 3-(Ethylsulphonyl)-1-propanol.

Structural and Functional Group Analysis

Table 1: Key Features of 3-(Ethylsulphonyl)-1-propanol and Analogs

Compound Name Backbone Functional Groups Applications Reference
3-(Ethylsulphonyl)-1-propanol Propanol -SO₂C₂H₅, -OH Potential intermediates N/A
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Heterocyclic -SO₂C₂H₅, pyridine, pyrimidine Pesticides/Insecticides
4-(Dimethylamino)-3-(1-2-(ethylsulfonyl)ethyl)-imidazol-5-yl diazenyl benzaldehyde Imidazole-azo -CH₂CH₂SO₂C₂H₅, -N=N- Dyes/Pigments
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanol Thiophene, -NHCH₃ Pharmaceutical impurity

Research Findings and Implications

  • Reactivity: The ethylsulphonyl group in 3-(Ethylsulphonyl)-1-propanol may participate in nucleophilic substitution or oxidation reactions, similar to its behavior in heterocyclic derivatives ().
  • Regulatory Considerations: Ethylsulphonyl-containing compounds in pharmaceuticals () are tightly controlled for purity, implying that 3-(Ethylsulphonyl)-1-propanol may require stringent impurity profiling if used in similar contexts.

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